molecular formula C10H14N2O B1266479 (3-Phenylpropyl)urea CAS No. 25017-27-0

(3-Phenylpropyl)urea

Cat. No. B1266479
CAS RN: 25017-27-0
M. Wt: 178.23 g/mol
InChI Key: YDORGPSKSSWFBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Phenylpropyl)urea and related compounds typically involves multi-step reactions, with an emphasis on optimizing conditions to achieve high yields and purity. For instance, Wu et al. (2022) describe a two-step method for synthesizing a related urea derivative, followed by characterizing the single crystal using X-ray diffraction. This method, along with others, highlights the synthetic pathways that can be adapted for (3-Phenylpropyl)urea, focusing on the selection of appropriate reagents and conditions to achieve the desired product efficiently (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of (3-Phenylpropyl)urea and its derivatives is crucial for understanding its properties and reactivity. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the structure. For example, the DFT analysis conducted by Wu et al. (2022) provided insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, revealing the physicochemical properties that are significant for applications and further chemical reactions.

Chemical Reactions and Properties

(3-Phenylpropyl)urea undergoes various chemical reactions, highlighting its reactivity and potential for functionalization. Research by Bigi et al. (2000) on ureas synthesized through phosgene substitutes illustrates the broader context of urea chemistry, where environmentally friendly and safer reagents are sought for urea production. Such studies are indicative of the methods that could be applied to (3-Phenylpropyl)urea for its functionalization or incorporation into larger molecules or materials (Bigi et al., 2000).

Physical Properties Analysis

The physical properties of (3-Phenylpropyl)urea, such as solubility, melting point, and crystal structure, are key to its applications in materials science and chemistry. Studies that characterize these properties through experimental techniques help in understanding how (3-Phenylpropyl)urea interacts in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of (3-Phenylpropyl)urea in synthesis and as a component in larger systems. The interaction of urea derivatives with anions, as investigated by Boiocchi et al. (2004), exemplifies the type of chemical behavior that can be explored for (3-Phenylpropyl)urea, particularly in the context of binding or catalysis (Boiocchi et al., 2004).

Scientific Research Applications

Impact on Soil Microbial Communities

  • Phenyl Urea Herbicides and Soil Microbes : Phenyl urea herbicides, including compounds related to (3-Phenylpropyl)urea, can significantly affect soil microbial communities. Long-term application of these herbicides alters the structure and metabolic potential of these communities, impacting bacterial diversity and functional abilities (El Fantroussi, Verschuere, Verstraete, & Top, 1999).

Influence on Plant Growth and Development

  • Urea Derivatives in Plant Morphogenesis : Some urea derivatives, like those related to (3-Phenylpropyl)urea, show significant cytokinin-like activity, influencing cell division and differentiation in plants. This activity can be crucial in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Therapeutic Applications in Cardiology

  • Cardiac Myosin Activation : Certain flexible urea derivatives, structurally similar to (3-Phenylpropyl)urea, have been shown to act as selective cardiac myosin ATPase activators. This suggests potential therapeutic applications in treating systolic heart failure (Manickam et al., 2017).

Interaction with Biological Molecules

  • DNA Binding and Antioxidant Potency : Urea derivatives, including phenylpropylurea analogs, have been studied for their DNA binding properties and antioxidant activities. This suggests potential applications in the development of antitumor agents and in antioxidant therapies (Asghar et al., 2015).

Applications in Biosensors

  • Urea Detection in Industrial and Biomedical Contexts : Hydrogel-based biosensors incorporating urea enzymes have been developed for the detection of urea. These sensors are vital in various industrial applications, as well as in biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).

Exploration of Urea Derivatives in Medicine

  • Role in Drug Discovery : Urea derivatives, including those structurally similar to (3-Phenylpropyl)urea, are increasingly recognized for their significance in medicinal chemistry and drug design. They play a key role in establishing drug-target interactions and refining drug-like properties (Ghosh & Brindisi, 2019).

Safety And Hazards

(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .

properties

IUPAC Name

3-phenylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORGPSKSSWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179718
Record name Urea, (3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpropyl)urea

CAS RN

25017-27-0
Record name N-(3-Phenylpropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25017-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3-phenylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Y Li, G Hua, AMZ Slawin, JD Woollins - … Crystallographica Section E …, 2009 - scripts.iucr.org
In the crystal of the title compound, C10H14N2O, double supramolecular layers of PhCH2CH2CH2NHC(O)NH2 are formed parallel to the bc plane by intermolecular N—H⋯O …
Number of citations: 14 scripts.iucr.org
M Manickam, T Pillaiyar, PR Boggu… - European Journal of …, 2016 - Elsevier
Soluble epoxide hydrolase (sEH) hydrolyzes epoxyeicosatrienoic acids (EETs) in the metabolic pathway of arachidonic acid and has been considered as an important therapeutic target …
Number of citations: 14 www.sciencedirect.com
M Manickam, HB Jalani, T Pillaiyar, N Sharma… - European Journal of …, 2017 - Elsevier
A series of flexible urea derivatives have been synthesized and demonstrated as selective cardiac myosin ATPase activator. Among them 1-phenethyl-3-(3-phenylpropyl)urea (1, …
Number of citations: 10 www.sciencedirect.com
M Manickam, HB Jalani, T Pillaiyar, PR Boggu… - European Journal of …, 2018 - Elsevier
To optimize the lead urea scaffold 1 and 2 as selective cardiac myosin ATPase activator, a series of urea derivatives have been synthesized to explore its structure activity relationship. …
Number of citations: 11 www.sciencedirect.com
VM Potapov, VM Dem'yanovich, LD Solov'eva… - Chemistry of …, 1981 - Springer
The synthesis and chiral-optical properties of (+) -3-methyl- and (+) -4-methyl-2,3,4,5-tetrahydro-1H-benz [c] azepin-1-ones are described. A weak Cotton effect (CE) at 270 nm and a …
Number of citations: 4 link.springer.com
C Morisseau, MH Goodrow, D Dowdy… - Proceedings of the …, 1999 - National Acad Sciences
The soluble epoxide hydrolase (sEH) plays a significant role in the biosynthesis of inflammation mediators as well as xenobiotic transformations. Herein, we report the discovery of …
Number of citations: 300 www.pnas.org
M Manickam, PR Boggu, T Pillaiyar, N Sharma… - Bioorganic & Medicinal …, 2018 - Elsevier
… Recently our group discovered flexible 3-phenylpropyl urea scaffold as novel cardiac myosin activator with good cardiac myosin ATPase activation in vitro and in vivo. For example, 1-…
Number of citations: 3 www.sciencedirect.com
F Werner, HJ Schneider - Helvetica Chimica Acta, 2000 - Wiley Online Library
A systematical evaluation of association constants between halide, phosphate, and carboxylate anions with N‐methylformamide (1) and the related bidentate receptors 2 – 6 (derived …
Number of citations: 120 onlinelibrary.wiley.com
Y Yin, L Lin, C Ruiz, S Khan, MD Cameron… - Journal of medicinal …, 2013 - ACS Publications
RhoA and its downstream effector ROCK mediate stress fiber formation and cell contraction through their effects on the phosphorylation of myosin light chain (MLC). Inhibition of the …
Number of citations: 39 pubs.acs.org
CP Sun, XY Zhang, C Morisseau… - Journal of medicinal …, 2020 - ACS Publications
Soluble epoxide hydrolase (sEH) is an α/β hydrolase fold protein and widely distributed in numerous organs including the liver, kidney, and brain. The inhibition of sEH can effectively …
Number of citations: 60 pubs.acs.org

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